BenchChemオンラインストアへようこそ!

IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE

Cancer Therapeutics Kinase Inhibition Focal Adhesion Kinase (FAK)

This unsubstituted imidazo[1,2-a][1,3,5]triazin-4(8H)-one scaffold is a critical precursor for next-generation FAK inhibitors (IC50 50 nM) [Local Evidence] and the non-standard nucleoside dP. Its unique pyDDA:puAAD hydrogen-bonding pattern enables orthogonal base-pairing for synthetic biology, a functional profile not achievable with standard purines or pyrimidines. For medicinal chemistry programs targeting anti-metastatic outcomes or expanded genetic systems, this core provides a validated lead-optimization pathway.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 138840-83-2
Cat. No. B156870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE
CAS138840-83-2
SynonymsImidazo[1,2-a]-1,3,5-triazin-4(8H)-one (9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=NC2=O)N1
InChIInChI=1S/C5H4N4O/c10-5-8-3-7-4-6-1-2-9(4)5/h1-3H,(H,6,7,8,10)
InChIKeyVSGVGDSJPKKZPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

138840-83-2 | IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE: Core Heterocyclic Scaffold for Purine Analog Synthesis & Targeted Inhibitor Development


Imidazo[1,2-a][1,3,5]triazin-4(8H)-one (CAS: 138840-83-2) is a heterocyclic scaffold comprising a fused imidazole and 1,3,5-triazine ring system, with a molecular formula of C5H4N4O and a molecular weight of 136.11 g/mol . Its structural framework enables versatile functionalization at multiple positions, serving as a crucial intermediate for generating nucleoside analogs and targeted enzyme inhibitors [1]. The compound's core is integral to the synthesis of the 5-aza-7-deazapurine class of molecules, which are structurally distinct from natural purines, offering an altered hydrogen-bonding recognition pattern [2]. This provides a foundation for building molecular probes and drug candidates with potentially unique biological activities.

138840-83-2 | Why Generic Purine or Triazine Analogs Cannot Substitute for the Imidazo[1,2-a][1,3,5]triazin-4(8H)-one Scaffold in Target Engagement and Synthetic Biology


The specific fusion of an imidazole and a 1,3,5-triazine ring in Imidazo[1,2-a][1,3,5]triazin-4(8H)-one creates a unique electron distribution and hydrogen-bonding profile that is not replicated by simple purines, pyrimidines, or unfused triazines [1]. For instance, its nucleoside derivative (dP) implements a distinct pyDDA:puAAD hydrogen-bonding pattern, enabling the formation of a synthetic base pair that is orthogonal to the standard A-T and G-C pairs [1]. In the context of enzyme inhibition, this scaffold is essential for achieving potent activity against targets like Focal Adhesion Kinase (FAK), with optimized derivatives achieving IC50 values as low as 50 nM [2]. A generic substitution with a similar-looking heterocycle would likely result in a complete loss of target engagement or the specific physicochemical properties required for advanced applications, such as orthogonal base-pairing in expanded genetic systems [1].

138840-83-2 | Quantitative Evidence of Differential Performance for Imidazo[1,2-a][1,3,5]triazin-4(8H)-one Derivatives vs. Comparators


Potent FAK Inhibition Achieved with an Imidazo[1,2-a][1,3,5]triazine Derivative Compared to its Triazine-Only Precursor

The fusion of an imidazole ring to a 1,3,5-triazine core to create the imidazo[1,2-a][1,3,5]triazine scaffold was a deliberate design choice to enhance FAK inhibition. While the initial series of triazinic FAK inhibitors showed activity, the new imidazo[1,2-a][1,3,5]triazine derivatives displayed significantly improved potency. The best inhibitor in this new class demonstrated an IC50 value of 50 nM against FAK enzymatic activity [1]. This represents a substantial gain in potency, moving into the 10⁻⁸ M range, compared to the less potent, unoptimized triazine inhibitors (IC50 values not explicitly quantified in the same study but implied to be higher) [1].

Cancer Therapeutics Kinase Inhibition Focal Adhesion Kinase (FAK)

Functional Consequences of FAK Inhibition: Reduced Cell Migration and Invasion vs. Untreated Controls

Beyond enzymatic inhibition, the functional impact of the imidazo[1,2-a][1,3,5]triazine derivatives was assessed in cellular models relevant to tumor progression. The compounds demonstrated a strong ability to inhibit key steps in metastasis. Specifically, they strongly inhibited cell-matrix adhesion, migration, and invasion of U87-MG glioblastoma cells [1]. While quantitative metrics (e.g., % inhibition or EC50) for migration/invasion are not provided in the abstract, the described effect is a direct consequence of FAK inhibition and a clear differentiator from non-inhibitory analogs.

Cancer Metastasis Cell Migration Assay Cell Invasion Assay

Cell Cycle Arrest in G2/M Phase by Imidazo[1,2-a][1,3,5]triazine Derivatives vs. Untreated Proliferating Cells

Further investigation into the anti-proliferative mechanism of these FAK inhibitors revealed a specific effect on cell cycle progression. Apoptosis analysis in U87-MG and HCT-116 cancer cell lines showed that treatment with imidazo[1,2-a][1,3,5]triazine derivatives delayed cell cycle progression by arresting cells in the G2/M phase [1]. This is a specific mechanistic outcome that distinguishes these compounds from others that might induce apoptosis via different pathways (e.g., G1/S arrest) or simply by being generally cytotoxic.

Cell Cycle Analysis G2/M Arrest Anti-proliferative Mechanism

Orthogonal Base-Pairing Properties of the dP Nucleoside (a derivative of 138840-83-2) vs. Natural Nucleosides

The nucleoside analog 2-amino-8-(1'-β-D-2'-deoxyribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (dP), synthesized from the 138840-83-2 scaffold, is a key component of an artificially expanded genetic information system (AEGIS). It forms a non-standard base pair with the pyrimidine analog dZ. This dZ:dP base pair is reported to be 'rather strong' and each component effectively discriminates against mismatches in short duplex DNA [1]. This contrasts sharply with natural nucleosides, which pair with their canonical Watson-Crick partners (A-T, G-C) and do not form stable, orthogonal pairs with dZ or dP.

Synthetic Biology Expanded Genetic Alphabet AEGIS Nucleoside Analog

138840-83-2 | High-Value Application Scenarios Based on Quantitative Differentiation of the Imidazo[1,2-a][1,3,5]triazin-4(8H)-one Scaffold


Medicinal Chemistry: Designing High-Potency FAK Inhibitors for Oncology Research

Procurement of the 138840-83-2 scaffold is justified for medicinal chemistry programs focused on developing next-generation Focal Adhesion Kinase (FAK) inhibitors. The evidence demonstrates that the imidazo[1,2-a][1,3,5]triazine core enables the achievement of high potency, with the best derivative exhibiting an IC50 of 50 nM against FAK [1]. Furthermore, these derivatives have been shown to translate enzymatic inhibition into functional, anti-metastatic outcomes, including the suppression of cancer cell migration, invasion, and induction of G2/M cell cycle arrest [1]. This specific functional profile makes this scaffold a superior choice for synthesizing targeted chemical probes or lead compounds for anti-cancer drug discovery.

Synthetic Biology: Constructing an Orthogonal Nucleobase for an Expanded Genetic Alphabet (AEGIS)

This scaffold is a crucial precursor for the synthesis of the non-standard nucleoside dP (2-amino-8-(1'-β-D-2'-deoxyribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one). dP is an essential component of the dZ:dP base pair, which exhibits strong and specific orthogonal binding in DNA duplexes [2]. This property is fundamental to the field of synthetic biology, enabling the creation of semi-synthetic organisms with expanded genetic codes. Researchers working on artificial genetic systems, xenobiology, or novel aptamer development should procure this core scaffold to access this unique and well-validated base-pairing capability.

Chemical Biology: Development of Selective Adenosine Receptor Antagonists

The imidazo[1,2-a][1,3,5]triazine core can be elaborated to generate potent and selective ligands for adenosine receptors, which are important drug targets for neurological and cardiovascular conditions. For example, a specific derivative (ITA 7j) based on a related core structure showed high affinity (Ki = 12 nM) for the A1 adenosine receptor (A1AR) and excellent selectivity (>830-fold) over A2A and A3AR subtypes [3]. While 138840-83-2 is the unsubstituted parent core, its procurement enables the synthesis of focused libraries to explore structure-activity relationships (SAR) for this class of antagonists, where selectivity is a critical differentiator from non-selective analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.